molecular formula C12H14N4O2 B12233437 N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12233437
M. Wt: 246.27 g/mol
InChI Key: CQRWUDMZWMWZHY-UHFFFAOYSA-N
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Description

N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Ethyl Group: The ethyl group can be attached via an alkylation reaction using ethyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride: Shares the methoxyphenyl and ethyl groups but differs in the core structure.

    N-ethyl-4-methoxy-alpha-methylbenzeneethanamine hydrochloride: Similar functional groups but different overall structure.

Uniqueness

N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. The presence of the carboxamide group also enhances its potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-3-13-12(17)11-8-16(15-14-11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,13,17)

InChI Key

CQRWUDMZWMWZHY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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